REACTION_CXSMILES
|
C1(N(CCCN2C(=O)[C:20]3=[CH:23][CH:24]=[CH:25][CH:26]=[C:19]3[C:18]2=O)C2C=CC=CN=2)C=CC=CC=1.[H-].[Na+].[NH2:30][CH2:31][CH2:32][NH:33][C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][N:35]=1.[H][H].C(Br)C1C=CC=CC=1>CS(C)=O.O>[NH2:30][CH2:31][CH2:32][N:33]([C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][N:35]=1)[CH2:18][C:19]1[CH:20]=[CH:23][CH:24]=[CH:25][CH:26]=1 |f:1.2|
|
Name
|
( ii )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N(C1=NC=CC=C1)CCCN1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
0.53 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
2.74 g
|
Type
|
reactant
|
Smiles
|
NCCNC1=NC=CC=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
2.37 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the temperature below 30° C
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with ether
|
Type
|
WASH
|
Details
|
the extract washed with 2N hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
TEMPERATURE
|
Details
|
The pH was further raised to 14
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying (K2CO3)
|
Type
|
EXTRACTION
|
Details
|
the final ether extract
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NCCN(CC1=CC=CC=C1)C1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.58 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |